![molecular formula C21H14Cl4N10O6 B5964585 N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5964585.png)
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound characterized by its intricate structure and potential applications in various scientific fields. This compound is notable for its multiple functional groups, including oxadiazole rings and dichlorohydroxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps, starting with the preparation of the dichlorohydroxyphenyl intermediate. This intermediate is then reacted with various reagents to form the final compound. Common reaction conditions include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the oxadiazole rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole rings into more reactive intermediates.
Substitution: Halogen atoms in the dichlorohydroxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar chemical properties but different applications.
Radical-triggered translocation compounds: Compounds that undergo similar types of chemical reactions, such as radical-triggered translocation of functional groups.
Bromomethyl methyl ether: A compound with similar reactivity but different functional groups and applications.
Uniqueness
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of oxadiazole rings and dichlorohydroxyphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-4-[[[4-[[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]carbamoyl]-1,2,5-oxadiazol-3-yl]amino]methylamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl4N10O6/c22-10-1-8(16(36)12(24)3-10)5-28-30-20(38)14-18(34-40-32-14)26-7-27-19-15(33-41-35-19)21(39)31-29-6-9-2-11(23)4-13(25)17(9)37/h1-6,36-37H,7H2,(H,26,34)(H,27,35)(H,30,38)(H,31,39)/b28-5+,29-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYSBBZWNJNJT-LGTBIVEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)C2=NON=C2NCNC3=NON=C3C(=O)NN=CC4=C(C(=CC(=C4)Cl)Cl)O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)C2=NON=C2NCNC3=NON=C3C(=O)N/N=C/C4=C(C(=CC(=C4)Cl)Cl)O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl4N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-oxo-1-(3-phenylpropyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5964505.png)
![3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5964513.png)
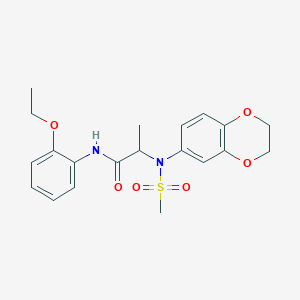
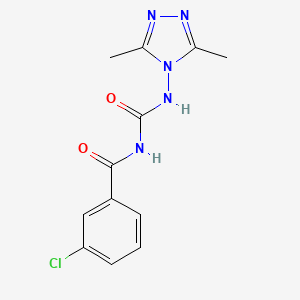
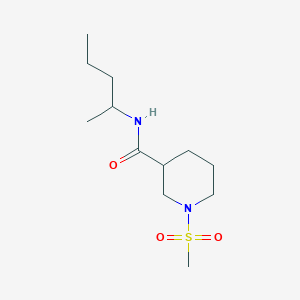

![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5964544.png)
![4-(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5964555.png)
![2-(1-isopropyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5964560.png)
![5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5964566.png)
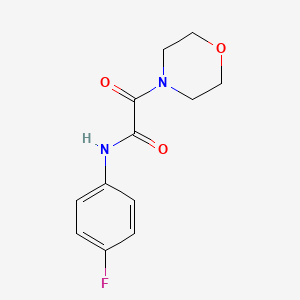
![2-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol](/img/structure/B5964588.png)
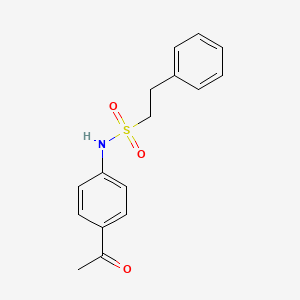
![5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE](/img/structure/B5964605.png)
